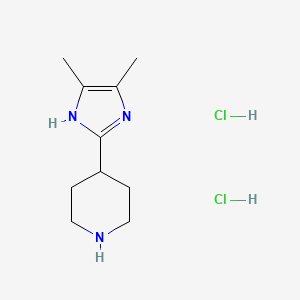

4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Description

4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803590-40-0) is a piperidine derivative functionalized with a 4,5-dimethylimidazole ring at the 2-position of the piperidine backbone. Its molecular formula is C₁₀H₁₉Cl₂N₃, with a molecular weight of 252.18 g/mol . The compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and chemical research, as evidenced by its availability through suppliers like CymitQuimica .

Properties

IUPAC Name |

4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9;;/h9,11H,3-6H2,1-2H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBQCMJCGPCALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2CCNCC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to interact with heme-containing enzymes such as cytochrome P450. This interaction can lead to the inhibition or activation of these enzymes, thereby influencing various metabolic pathways. Additionally, the compound can form hydrogen bonds with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. The imidazole ring in the compound can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are crucial for the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and moisture. In in vitro studies, the compound has shown long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. In in vivo studies, the compound’s effects can vary over time, depending on the dosage and administration route.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, the compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s metabolism can also be influenced by cofactors such as NADPH and FAD.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This targeting is mediated by specific signals and post-translational modifications that direct the compound to its site of action. The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Biological Activity

4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and neuropharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, characterized by the presence of a dimethylimidazole moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that piperidine derivatives exhibit notable antibacterial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

A comparative analysis of MIC values for several related piperidine compounds is presented in Table 1:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine | Staphylococcus aureus | 8.0 |

| 4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine | Escherichia coli | 16.0 |

| 2,6-Dipiperidino-1,4-dibromobenzene | Staphylococcus aureus | 0.0039 |

| 2,4,6-Tripyrrolidinochlorobenzene | E. coli | 0.025 |

The data indicates that 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine exhibits moderate antibacterial activity compared to other derivatives .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Research indicates that it has significant inhibitory effects against fungal strains such as Candida albicans and Fusarium oxysporum.

Antifungal Efficacy

The antifungal efficacy is summarized in Table 2:

| Compound Name | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine | Candida albicans | 16.69 |

| 4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine | Fusarium oxysporum | 56.74 |

These results suggest that the compound possesses promising antifungal activity that warrants further investigation .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly as a selective delta-opioid receptor agonist. In vitro studies have shown that it can modulate neurotransmitter systems associated with anxiety and depression.

Case Studies

In a study evaluating the effects of various piperidine derivatives on anxiety-like behavior in mice, the following results were observed:

- Mouse Neonatal Ultrasonic Vocalization Test : Indicated anxiolytic-like effects with significant reductions in vocalizations.

- Tail Suspension Test : Demonstrated antidepressant-like effects with increased duration of immobility.

These findings suggest that the compound may have therapeutic potential in treating anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Modifications to the imidazole and piperidine rings can significantly influence their pharmacological profiles.

Key Observations

Research indicates that:

- Substituents on the piperidine ring enhance antibacterial activity.

- Electron-withdrawing groups tend to improve binding affinity at opioid receptors.

This information can guide future synthesis efforts aimed at developing more potent analogs .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a pharmaceutical agent. Its imidazole and piperidine moieties contribute to its biological activity.

Antiviral and Cytostatic Activities

Research has indicated that derivatives of imidazole, including 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride, exhibit antiviral and cytostatic properties. These compounds have been synthesized and tested for efficacy against various viral infections and cancer cell lines .

Case Study: Synthesis and Activity

A study reported the synthesis of several imidazole derivatives, including the target compound. The synthesized compounds were evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .

Pharmacological Applications

The pharmacological profile of this compound suggests potential uses in treating various conditions.

Neuropharmacology

The piperidine structure is known for its ability to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, indicating potential applications in treating mood disorders or neurodegenerative diseases.

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of this compound. Studies have shown that imidazole derivatives can exhibit significant antibacterial effects, making them candidates for developing new antibiotics .

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Backbones

a) 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine Dihydrochloride

- Molecular Formula : C₁₀H₁₉Cl₂N₃ (identical to the target compound).

- Structural Difference : The imidazole ring is attached at the 3-position of the piperidine ring instead of the 4-position.

b) 3-Amino-4-(Substituted Benzyloxyimino)piperidine Dihydrochlorides (13c–13g)

- Examples : 13c (2',5'-dimethoxy), 13d (3',5'-dimethoxy), 13e (2',3'-dimethoxy) .

- Structural Features: Piperidine derivatives with benzyloxyimino groups and varying methoxy/methylenedioxy substituents.

- Key Data :

- Comparison: The target compound’s dimethylimidazole group introduces a rigid heterocyclic moiety, whereas the benzyloxyimino derivatives offer flexibility and varied electronic profiles due to substituent positioning.

Imidazole/Imidazoline-Containing Derivatives

a) DG-5128 (Hypoglycemic Agent)

- Structure : 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate.

- Key Features : Contains a dihydroimidazolyl ring (partially saturated) and a pyridine moiety.

- Biological Activity : Exhibits hypoglycemic effects in rodents and primates by suppressing glucose-induced hyperglycemia and inhibiting adrenaline-induced platelet aggregation .

- Contrast : The target compound’s fully aromatic imidazole ring and lack of pyridine may result in divergent pharmacological behaviors.

b) 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

Comparative Analysis Table

Key Research Findings and Implications

Structural Flexibility vs. Rigidity: The benzyloxyimino derivatives (e.g., 13c–13g) exhibit greater conformational flexibility, which may enhance interaction with biological targets but reduce metabolic stability. In contrast, the target compound’s rigid imidazole-piperidine framework could improve binding specificity .

Pharmacological Potential: While DG-5128 demonstrates hypoglycemic activity, the target compound’s lack of a pyridine or dihydroimidazolyl group suggests divergent mechanisms.

Preparation Methods

General Synthetic Approach

The synthesis of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride generally involves the nucleophilic substitution of a suitably functionalized piperidine derivative with an imidazole moiety, followed by salt formation with hydrochloric acid.

Key Synthetic Route

-

- 4-(chloromethyl)piperidine or 4-(hydroxymethyl)piperidine derivatives

- 4,5-dimethylimidazole or its anion generated under basic conditions

-

- The reaction typically proceeds via nucleophilic substitution where the imidazole anion attacks the electrophilic carbon on the piperidine derivative.

- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate the reaction.

- Mild to moderate heating (e.g., 50–80°C) is applied to drive the reaction to completion.

- The reaction is often performed under inert atmosphere to avoid oxidation of sensitive intermediates.

Reaction Yield and Purification

Analytical and Physicochemical Notes

- The dihydrochloride salt form enhances the compound’s stability and handling properties.

- The compound is generally isolated as a crystalline solid suitable for further pharmaceutical or chemical applications.

- Physicochemical properties such as hygroscopicity and solubility are influenced by the salt form.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting material | 4-(chloromethyl)piperidine or mesylate derivatives |

| Nucleophile | 4,5-dimethylimidazole anion |

| Solvent | DMF, DMSO |

| Temperature | 50–80°C |

| Reaction type | Nucleophilic substitution |

| Salt formation | Treatment with 10% HCl in dioxane to form dihydrochloride salt |

| Yield range | 22–60% for substitution step; quantitative for salt formation |

| Purification | Crystallization or filtration; avoid aqueous workup during intermediate isolation |

| Product form | Dihydrochloride salt, crystalline solid |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of amido-nitrile precursors under nickel-catalyzed conditions, followed by proto-demetallation and dehydrative cyclization . Optimization involves adjusting pH, temperature (typically mild conditions), and catalyst loading to enhance yield and purity. Substituted aldehydes (e.g., 4,5-dimethylimidazole derivatives) and amines (e.g., piperidine precursors) are key reactants, with purification via recrystallization or column chromatography .

- Key Parameters : Monitor reaction progress using TLC or HPLC-MS. Scalability requires controlled exothermic reactions and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the imidazole and piperidine rings. For example, methyl protons (δ ~2.2 ppm for 4,5-dimethyl groups) and piperidine protons (δ ~3.0–3.5 ppm) .

- HPLC-MS : Electrospray ionization (ESI) with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₀H₁₈N₃·2HCl) .

- Elemental Analysis : Verify chloride content (~22.5% for dihydrochloride form) .

Q. How does the dihydrochloride salt form influence solubility and stability under storage?

- Solubility : The salt enhances aqueous solubility, critical for in vitro assays. Solubility tests in water, DMSO, or PBS (pH 7.4) should be conducted at 25°C and 37°C .

- Stability : Store at 2–8°C in airtight, light-resistant containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC tracking .

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination, and how can absorption anisotropy be addressed?

- Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) is standard. Challenges include twinning and weak diffraction due to chloride counterions .

- Absorption Correction : Apply Blessing’s empirical correction using spherical harmonic functions to model transmission surfaces from multi-zone intensity data .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

- Target Hypotheses :

- CCR5 Antagonism : Piperidine-imidazole scaffolds (e.g., vicriviroc derivatives) inhibit chemokine receptors, suggesting potential antiviral or anti-inflammatory applications .

- Histamine Receptors : Imidazole derivatives often modulate H₃/H₄ receptors, warranting binding assays (e.g., radioligand displacement) .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Approaches :

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio/Reaxys databases) predict feasible synthetic routes for novel derivatives .

- QSAR Studies : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using topological descriptors (e.g., LogP, polar surface area) .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.